5-Methylpyrimidine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-inflammatory Applications

Field: Pharmacology

Application Summary: Pyrimidines display a range of pharmacological effects including anti-inflammatory.

Methods of Application: Numerous methods for the synthesis of pyrimidines are described.

COX-2 Inhibitor Applications

Application Summary: Pyrimidine-5-Carbonitriles have been designed as COX-2 inhibitors.

Anticancer Applications

Field: Oncology

Application Summary: A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR).

Methods of Application: These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines.

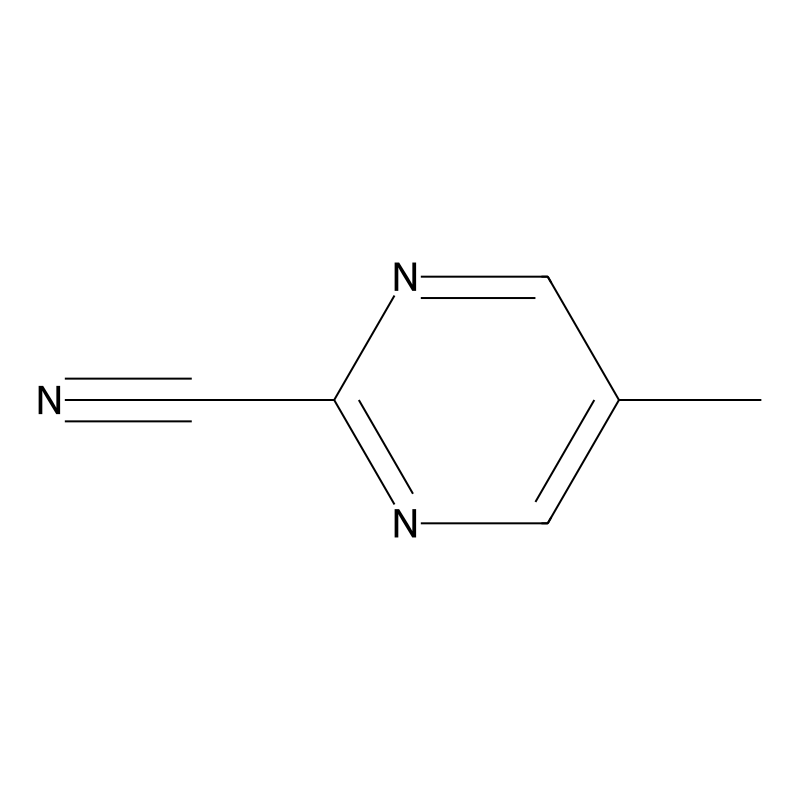

5-Methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula . It features a pyrimidine ring substituted with a methyl group at the 5-position and a cyano group at the 2-position. This compound is recognized for its role as an adenosine triphosphate (ATP) mimicking tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) . The inhibition of EGFR's kinase activity disrupts downstream signaling pathways crucial for cell growth and differentiation, making it significant in cancer research.

- Oxidation: This compound can be oxidized to form corresponding pyrimidine carboxylic acids.

- Reduction: The cyano group can be reduced to an amine group, yielding 5-methylpyrimidine-2-amine.

- Substitution: The cyano group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.

- Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride serves as reducing agents.

- Substitution: Nucleophiles such as amines or alcohols react in the presence of bases like sodium hydroxide .

5-Methylpyrimidine-2-carbonitrile exhibits significant biological activity, particularly as an ATP-mimicking tyrosine kinase inhibitor. It has demonstrated cytotoxic effects against various human tumor cell lines, including:

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG-2)

- Breast cancer (MCF-7)

- Non-small cell lung cancer cells (A549)

The compound's mechanism involves binding to the ATP-binding site of EGFR, inhibiting its kinase activity and affecting cellular processes associated with tumor growth .

The synthesis of 5-Methylpyrimidine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:

- Reacting 5-methylpyrimidine with cyanogen bromide.

- Using a base such as sodium hydroxide.

- Conducting the reaction in an organic solvent like methanol at elevated temperatures to yield the desired product.

Industrial production may utilize similar synthetic routes but optimized for higher yields and purity through advanced techniques like continuous flow reactors .

5-Methylpyrimidine-2-carbonitrile has several applications in pharmaceutical research, particularly in developing targeted cancer therapies. Its ability to inhibit EGFR makes it a candidate for treating cancers where this receptor is overexpressed. Additionally, its biochemical properties allow it to serve as a building block in synthesizing other pharmaceutical compounds .

Studies have shown that 5-Methylpyrimidine-2-carbonitrile interacts specifically with the EGFR signaling pathway, which is critical in regulating cellular proliferation and survival. Its role as a kinase inhibitor suggests potential interactions with other proteins involved in signal transduction pathways related to cancer progression .

Several compounds share structural similarities with 5-Methylpyrimidine-2-carbonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Contains an amino group, differing biological activity. |

| 2-Chloro-5-methylpyrimidine-4-carboxylic acid | 933746-10-2 | Chlorinated derivative with different reactivity. |

| 4-Chloro-5-methylpyrimidine-2-carbonitrile | 955112-51-3 | Chlorinated variant affecting its pharmacological profile. |

Uniqueness of 5-Methylpyrimidine-2-carbonitrile

The distinct feature of 5-Methylpyrimidine-2-carbonitrile lies in its specific interaction with the ATP-binding site of EGFR, making it a potent inhibitor of this receptor's activity, which is often implicated in various cancers. Its unique structure allows for selective targeting compared to other similar compounds that may not exhibit the same level of specificity or potency against EGFR .